molecular formula C12H14BrN5S B12271297 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole

5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole

Cat. No.: B12271297
M. Wt: 340.24 g/mol
InChI Key: KTKJEESAUSSVEV-UHFFFAOYSA-N
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Description

5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole is a complex heterocyclic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings.

    Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to ring opening.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and thiadiazole rings.

    Reduction: Reduced or ring-opened derivatives of the azetidine ring.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole and thiadiazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Shares the pyrazole ring but lacks the azetidine and thiadiazole rings.

    1,2,4-thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents.

    Azetidine derivatives: Compounds with the azetidine ring but different substituents.

Uniqueness

This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C12H14BrN5S

Molecular Weight

340.24 g/mol

IUPAC Name

5-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole

InChI

InChI=1S/C12H14BrN5S/c13-10-3-14-18(7-10)6-8-4-17(5-8)12-15-11(16-19-12)9-1-2-9/h3,7-9H,1-2,4-6H2

InChI Key

KTKJEESAUSSVEV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=N2)N3CC(C3)CN4C=C(C=N4)Br

Origin of Product

United States

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